molecular formula C₁₈H₁₁Cl₂N₃ B1662744 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine CAS No. 76988-39-1

9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine

Cat. No. B1662744
CAS RN: 76988-39-1
M. Wt: 340.2 g/mol
InChI Key: CLYXKIKVKJZIOF-UHFFFAOYSA-N
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Description

9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine, also known as CP-154,526, is a synthetic compound that belongs to the benzazepine class of compounds. It is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. CP-154,526 has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD).

Scientific Research Applications

Synthesis and Evaluation as Anxiolytic Agents

A series of 5H-pyrimido[5,4-d][2]benzazepines, including 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine, were synthesized and evaluated for their potential as anxiolytic agents. These compounds showed a different pharmacological profile from diazepam, a common anxiolytic drug. They were more potent in anti-pentylenetetrazole tests and in diazepam binding assays but showed less activity in inclined screen tests. The structure-activity relationships of these potential anxiolytic agents were explored (Trybulski et al., 1983).

Metabolism and Pharmacological Properties

The same compound was selected for development as an anxiolytic agent. The structures of its in vitro (rat liver homogenate) metabolites were confirmed by chemical synthesis. The major in vivo (dog and man) metabolite and two other metabolites were found to be as active as the parent compound in a series of pharmacological tests (Trybulski et al., 1983).

Quantitative Analysis in Biological Samples

Assays were developed for quantifying 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]-benzazepine in blood, plasma, and urine. These methods were essential for studying the biotransformation of the compound in rats, dogs, and clinical pharmacokinetic studies in humans (Puglisi et al., 1983).

Synthesis and Evaluation as Antiplatelet Agents

The compound was included in a study of polycyclic N-heterocyclic compounds as potential antiplatelet agents. Tricyclic and tetracyclic heterocyclic compounds were synthesized, including variations of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine, and their inhibitory activities against collagen-induced blood platelet aggregation were investigated. Some of these compounds demonstrated activity superior to aspirin (Nagamatsu et al., 1993), (Okuda et al., 2015).

Structural and Supramolecular Studies

Studies have beenconducted on the molecular and supramolecular structures of various derivatives of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine. These studies revealed insights into the conformational behaviors of these compounds and their potential interactions at the molecular level. Understanding these structures is crucial for developing new pharmaceutical agents and for advancing the field of medicinal chemistry (Acosta et al., 2015), (Quintero et al., 2016).

properties

IUPAC Name

9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3/c19-12-5-6-13-15(7-12)18(14-3-1-2-4-16(14)20)22-9-11-8-21-10-23-17(11)13/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYXKIKVKJZIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227782
Record name 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine

CAS RN

76988-39-1
Record name 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076988391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-22-3245
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIR9ZUE1OD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 0.5 g (1.3 mmol) of 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]-benzazepine-6-oxide and 1.0 ml (10 mmol) of phosphorous trichloride in 20 ml of methylene chloride was refluxed for 3 hr. The mixture was cooled, poured over ice, basified with ammonium hydroxide and extracted with methylene chloride. The methylene chloride solution was washed with water, dried over anhydrous sodium sulfate and concentrated at reduced pressure. The residue crystallized upon the addition of ether to give colorless prisms, mp 121°-123° C.
Name
9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]-benzazepine-6-oxide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

A mixture of 90.5 g (0.25 mol) of 8-chloro-1-(2-chlorophenyl)-3,4-dihydro-4-[(dimethylamino)methylene]-5H-2-benzazepine-5-one, 100 g (0.96 mol) of formamidine acetate and 1.0 L of formamide was heated on a steam bath for 16 hr. The mixture was cooled to 0° and the resulting precipitate collected by filtration. The precipitate was washed with water and dried to constant weight to give off-white crystals mp 120°-121° C.
Name
8-chloro-1-(2-chlorophenyl)-3,4-dihydro-4-[(dimethylamino)methylene]-5H-2-benzazepine-5-one
Quantity
90.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In five equal portions 21 g (200 mmole) of formamidine acetate and 32.5 ml (135 mmole) of a 4.12M methanol solution of sodium methoxide was added over 3 hr to a solution of 7.2 g (20 mmole) of 8-chloro-1-(2-chlorophenyl)-3,4-dihydro-[(dimethylamino)methylene]-5H-2-benzazepin-5-one in 270 ml of methanol and 270 ml of methylene chloride. The solution was diluted with water and extracted with methylene chloride. The methylene chloride solution was washed with water, dried over anhydrous sodium sulfate, and concentrated at reduced pressure to give an amber oil. Purification by column chromatography (100 g silica gel; eluent 1:1 methylene chloride and ethyl acetate) gave end product mp 122°-124° C. Recrystallization from ether gave pale yellow prisms, mp 122°-125° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-chloro-1-(2-chlorophenyl)-3,4-dihydro-[(dimethylamino)methylene]-5H-2-benzazepin-5-one
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine
Reactant of Route 2
9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine
Reactant of Route 3
9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine
Reactant of Route 4
9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine
Reactant of Route 5
9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine
Reactant of Route 6
9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine

Citations

For This Compound
8
Citations
EJ Trybulski, RI Fryer, E Reeder… - Journal of medicinal …, 1983 - ACS Publications
The 2-benzazepine 9-chloro-7-(2-chk> rophenyl)-5if-pyrimido [5, 4-d][2] benzazepine (1) has been selected for development as an anxiolytic agent. In support of thisprogram, we have …
Number of citations: 16 pubs.acs.org
EJ Trybulski, LE Benjamin, JV Earley… - Journal of medicinal …, 1983 - ACS Publications
A series of 5H-pyrimido [5, 4-d][2] benzazepines has been synthesized, starting from the corresponding 2-benzazepin-5-ones, and evaluated as potential anxiolytic agents. Selected …
Number of citations: 23 pubs.acs.org
CV Puglisi, FJ Ferrara Jr, JAF de Silva - Journal of Chromatography B …, 1983 - Elsevier
Electron-capture gas—liquid chromatographic and reversed-phase high-performance liquid chromatographic assays are described for the quantitation of the compound, 9-chloro-7-(2-…
Number of citations: 4 www.sciencedirect.com
HJ Kemmish, TA Hamor - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of 9-chloro-7-(2-fluorophenyl)-5H-pyrimido[5,4-d][2]benzazepine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (…
Number of citations: 1 scripts.iucr.org
NK Prajapati - 2017 - search.proquest.com
Human central nervous system (CNS) is the most complex system in the body. A CNS disorder can affect either spinal cord (myelopathy) or brain (encephalopathy), both of which are …
Number of citations: 0 search.proquest.com
C Li, T Jiang, J Wang, S Peng, H Wu… - ACS Sustainable …, 2018 - ACS Publications
The gas-barrier properties of semicrystalline polymers can be significantly adjusted by tailoring the arrangement of their impermeable crystalline lamellae. In particular, the highest …
Number of citations: 35 pubs.acs.org
JM Evans, CS Fake, TC Hamilton… - Journal of medicinal …, 1983 - ACS Publications
The effects of introducing the carboxyl group to the side chain (compare 6 with 2; 7 with 3; 8 with 4; and 1 with 5) were not significant. Only a slight increase in the values of log (1/CJ for …
Number of citations: 170 pubs.acs.org
AK Srinivasan, K Rajashekar… - Synthetic …, 2014 - Taylor & Francis
An efficient and practical synthesis of N-alkyl and N-aryl 2-benzazepine has been developed. The key steps involved in the synthesis were palladium-mediated Heck reaction followed …
Number of citations: 2 www.tandfonline.com

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